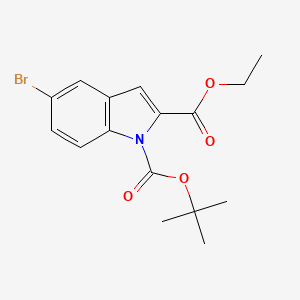
5-Bromopyridine-3-sulfonyl chloride
Übersicht
Beschreibung
5-Bromopyridine-3-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related pyridine sulfonic acid chlorides and their derivatives has been explored in several studies. For instance, 4,4'-bipyridinium sulfonic acid chloride has been synthesized and characterized, indicating that similar methodologies could potentially be applied to the synthesis of 5-bromopyridine-3-sulfonyl chloride . Additionally, the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction suggests that halogen exchange reactions might be a viable route for synthesizing halogenated pyridine sulfonic acid chlorides .
Molecular Structure Analysis
While the specific molecular structure of 5-bromopyridine-3-sulfonyl chloride is not directly discussed, the structure of related compounds has been characterized using various analytical techniques such as FT-IR, XRD, SEM, EDX, TGA, and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 5-bromopyridine-3-sulfonyl chloride to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is well-documented, with 5-bromo-2-chloro-4-fluoro-3-iodopyridine being used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines . This suggests that 5-bromopyridine-3-sulfonyl chloride could also participate in various chemical reactions to yield a diverse array of functionalized pyridine derivatives. The cross-coupling of 3-bromopyridine with sulfonamides catalyzed by copper compounds indicates that bromopyridine sulfonic acid chlorides could undergo similar coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromopyridine-3-sulfonyl chloride can be inferred from related compounds. For example, the thermal stability of similar sulfonic acid chlorides can be assessed using TGA . The solubility and reactivity in different solvents and under various conditions can be extrapolated from the behavior of compounds like 3-cyanopyridine-2-sulfonyl chlorides . Moreover, the presence of a sulfonyl chloride group suggests that 5-bromopyridine-3-sulfonyl chloride would be reactive towards nucleophiles, such as amines, to form sulfonylamides .
Wissenschaftliche Forschungsanwendungen
Synthesis of Nucleosides and Nucleotides
5-Bromopyridine-3-sulfonyl chloride is used in the synthesis of nucleosides and nucleotides. It has been employed in selective sulfonylation reactions to create monosulfonylated compounds, which are crucial intermediates in the synthesis of purine cyclonucleosides. This process offers a novel method for synthesizing these important biological compounds (Ikehara & Kaneko, 1970).
Synthesis of Functionalized Isoxazoles
The compound is instrumental in developing new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride. These reagents have multiple addressable handles and are used in regioselective synthesis of 5-sulfonylfluoro isoxazoles, a class of compounds with potential applications in various chemical syntheses (Leng & Qin, 2018).
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, which includes derivatives of 5-bromopyridine-3-sulfonyl chloride, has been used in solid-phase synthesis. This method is particularly useful for creating disubstituted 1,3-oxazolidin-2ones, compounds with significant medicinal potential, including antibacterial properties (Holte, Thijs, & Zwanenburg, 1998).
Catalysis in Organic Synthesis
5-Bromopyridine-3-sulfonyl chloride derivatives are utilized in catalysis for organic synthesis. For instance, ruthenium-catalyzed remote sulfonylation of N-Aryl-2-aminopyridines with aromatic sulfonyl chlorides is a notable example, demonstrating the versatility of these compounds in facilitating complex chemical reactions (Ramesh & Jeganmohan, 2017).
Synthesis of Anticancer Compounds
5-Bromopyridine-3-sulfonyl chloride derivatives have been used in the synthesis of anticancer compounds. A specific example is the creation of 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione, which has demonstrated significant anticancer activity against specific cancer cell lines (Miao, Yan, & Zhao, 2010).
Safety and Hazards
5-Bromopyridine-3-sulfonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity .
Mode of Action
5-Bromopyridine-3-sulfonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . In these reactions, 5-Bromopyridine-3-sulfonyl chloride can act as an electrophile, reacting with organoboron reagents .
Action Environment
The action, efficacy, and stability of 5-Bromopyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, the presence of nucleophiles, and the temperature . It’s recommended to store this compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
5-bromopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILRJQPDYPXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605335 | |
| Record name | 5-Bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-3-sulfonyl chloride | |
CAS RN |
65001-21-0 | |
| Record name | 5-Bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)